1-(5-bromopentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide
Overview
Description
5-bromo APINACA: is a synthetic cannabinoid that is structurally similar to other synthetic cannabinoids such as AKB48 and 5F-APINACA . It is known for its high purity and is often used as an analytical reference standard in research and forensic applications . The compound is characterized by the presence of a bromine atom at the 5-position of the indazole ring, which distinguishes it from other related compounds .
Mechanism of Action
Target of Action
5-Bromo Apinaca, also known as UNII-37ZM2K3RZA or 1-(5-bromopentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide, is a synthetic cannabinoid . Synthetic cannabinoids are designed to mimic the effects of delta-9-tetrahydrocannabinol (THC), the active component of cannabis . Therefore, the primary targets of 5-Bromo Apinaca are likely the cannabinoid receptors, specifically the CB1 and CB2 receptors .
Mode of Action
As a synthetic cannabinoid, 5-Bromo Apinaca is expected to bind to the cannabinoid receptors, initiating a series of cellular responses . .
Biochemical Pathways
The biochemical pathways affected by 5-Bromo Apinaca are likely similar to those affected by other synthetic cannabinoids . These compounds generally affect the endocannabinoid system, which plays a role in a variety of physiological processes.
Pharmacokinetics
It has been reported that apinaca can inhibit major human cytochrome p450s (cyps) and uridine 5′-diphospho-glucuronosyltransferases (ugts) in human liver microsomes . This suggests that APINACA may have significant interactions with drugs metabolized by these enzymes.
Result of Action
The molecular and cellular effects of 5-Bromo Apinaca’s action are likely similar to those of other synthetic cannabinoids, which have been reported to cause effects similar to THC . Synthetic cannabinoids have also been associated with adverse events, including deaths
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo APINACA involves the bromination of the parent compound APINACA. The process typically includes the following steps:
Bromination: The introduction of a bromine atom at the 5-position of the indazole ring. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The brominated intermediate is then coupled with an appropriate amine to form the final product.
Industrial Production Methods: Industrial production of 5-bromo APINACA follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Bromination: Using industrial-grade brominating agents and reactors to ensure consistent quality and yield.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 5-bromo APINACA undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogen exchange reactions can yield iodinated derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
Chemistry: 5-bromo APINACA is used as a reference standard in analytical chemistry to identify and quantify synthetic cannabinoids in various samples .
Biology and Medicine: The compound is studied for its potential biological activities, including its interactions with cannabinoid receptors. It is used in research to understand the pharmacological effects of synthetic cannabinoids .
Industry: In the forensic industry, 5-bromo APINACA is used to develop and validate analytical methods for detecting synthetic cannabinoids in biological and environmental samples .
Comparison with Similar Compounds
AKB48 (APINACA): The parent compound without the bromine substitution.
5F-APINACA: A fluorinated derivative with a fluorine atom at the 5-position.
5Cl-APINACA: A chlorinated derivative with a chlorine atom at the 5-position.
Uniqueness: The presence of the bromine atom in 5-bromo APINACA distinguishes it from other similar compounds. This substitution can affect the compound’s chemical properties, biological activity, and binding affinity to cannabinoid receptors .
Properties
IUPAC Name |
N-(1-adamantyl)-1-(5-bromopentyl)indazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30BrN3O/c24-8-4-1-5-9-27-20-7-3-2-6-19(20)21(26-27)22(28)25-23-13-16-10-17(14-23)12-18(11-16)15-23/h2-3,6-7,16-18H,1,4-5,8-15H2,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYXWDCDKGVNGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901342101 | |
Record name | N-(Adamantan-1-yl)-1-(5-bromopentyl)-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901342101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2160555-51-9 | |
Record name | 5-Bromo apinaca | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2160555519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Adamantan-1-yl)-1-(5-bromopentyl)-1H-indazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901342101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-BROMO APINACA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37ZM2K3RZA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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